Product packaging for 6-[4-(2-methoxyethoxy)phenyl]quinoline(Cat. No.:)

6-[4-(2-methoxyethoxy)phenyl]quinoline

Cat. No.: B5674741
M. Wt: 279.3 g/mol
InChI Key: MNDQVQJTTGMMRL-UHFFFAOYSA-N
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Description

Strategic Placement of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, has a rich history and continues to be a focal point of innovation. researchgate.net

The journey of quinoline and its derivatives began with its initial isolation from coal tar. nih.gov Since then, a plethora of synthetic methodologies have been developed to construct this important heterocyclic system. Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been fundamental in accessing a wide variety of quinoline-based structures. researchgate.net These methods, often involving the reaction of anilines with α,β-unsaturated carbonyl compounds or similar precursors, have laid the groundwork for the synthesis of countless derivatives. researchgate.net The development of these synthetic routes was crucial in enabling the exploration of quinoline derivatives for various applications, most notably in the development of antimalarial drugs like quinine (B1679958) and chloroquine. rsc.org

In modern chemical research, the quinoline scaffold is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. nih.gov This has led to its incorporation into molecules designed as potential therapeutic agents for a multitude of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govrsc.orgnih.gov Quinoline derivatives are being investigated as kinase inhibitors, tubulin polymerization inhibitors, and DNA gyrase inhibitors, highlighting their importance in drug discovery programs. nih.govnih.gov Beyond medicinal chemistry, quinoline-based compounds are also explored for their applications in materials science, for instance, as fluorescent probes and in the development of organic light-emitting diodes (OLEDs), owing to their unique photophysical properties. nih.govresearchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, making it an ideal platform for developing novel research tools. acs.org

Overview of the 6-[4-(2-Methoxyethoxy)phenyl]quinoline Molecular Architecture

The specific molecule, this compound, possesses a distinct architecture that combines the established quinoline framework with a uniquely substituted phenyl group.

The molecular structure of this compound can be deconstructed into three key components: the quinoline core, the phenyl substituent at the 6-position, and the 2-methoxyethoxy group on the phenyl ring.

The Quinoline Core: As a bicyclic aromatic heterocycle, the quinoline nucleus provides a rigid and planar scaffold. The nitrogen atom within the ring imparts basicity and the ability to participate in hydrogen bonding, which is often crucial for biological activity. researchgate.net The extended π-system of the quinoline ring influences the molecule's electronic properties and allows for π-π stacking interactions. nih.gov

The 6-Phenyl Substituent: The attachment of a phenyl group at the 6-position of the quinoline ring introduces a significant steric and electronic modification. Aryl substitution on the quinoline skeleton can increase lipophilicity, which may enhance cell permeability—an important factor in drug design. mdpi.comrsc.org The phenyl group can also engage in various non-covalent interactions, such as hydrophobic and van der Waals interactions, with biological targets.

The phenylquinoline motif is a well-established structural class in chemical research. Studies on various phenyl-substituted quinolines have demonstrated their potential in diverse areas. For instance, 6-arylquinolines have been synthesized and evaluated for their potential as anticancer agents. rsc.org Research has shown that the position of the phenyl group on the quinoline ring, as well as the nature and position of substituents on the phenyl ring itself, can have a profound impact on biological activity. rsc.orgresearchgate.net For example, studies on 2-arylquinolines have highlighted their cytotoxic effects against various cancer cell lines. rsc.org Furthermore, 6-phenylquinoline (B1294406) derivatives have been investigated as inhibitors of enzymes such as DNA gyrase. nih.gov The synthesis of such compounds often involves cross-coupling reactions or classical methods like the Doebner reaction, which allows for the systematic variation of the substitution pattern to establish structure-activity relationships. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO2 B5674741 6-[4-(2-methoxyethoxy)phenyl]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(2-methoxyethoxy)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-20-11-12-21-17-7-4-14(5-8-17)15-6-9-18-16(13-15)3-2-10-19-18/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQVQJTTGMMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 4 2 Methoxyethoxy Phenyl Quinoline

Retrosynthetic Analysis of the 6-[4-(2-Methoxyethoxy)phenyl]quinoline Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. This process allows for the logical design of a synthetic route.

Disconnection Strategies for the Quinoline (B57606) Core Synthesis

The central heterocyclic framework of the target molecule is the quinoline ring system. A common and effective strategy for the retrosynthesis of quinolines is the disconnection of the bonds that form the pyridine (B92270) ring portion of the bicyclic structure. This approach often leads back to substituted anilines and a three-carbon component.

One of the most prominent disconnection strategies for the quinoline core is based on the venerable Friedländer annulation. This disconnection involves breaking the C2-C3 and N1-C2 bonds of the quinoline ring, leading to a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group. For the synthesis of a 6-substituted quinoline, the disconnection would logically start from a 4-substituted 2-aminoaryl ketone or aldehyde.

Disconnection ApproachPrecursor MoleculesCorresponding Forward Reaction
Friedländer Annulation2-aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene groupFriedländer Condensation
Skraup SynthesisSubstituted aniline (B41778) and glycerol (B35011)Skraup Reaction
Doebner-von Miller ReactionSubstituted aniline and α,β-unsaturated carbonyl compoundDoebner-von Miller Reaction
Combes Quinoline SynthesisSubstituted aniline and a β-diketoneCombes Reaction

Approaches for the Phenyl-Quinoline Linkage Formation

The bond connecting the phenyl group to the C6 position of the quinoline core is a key structural feature. In a retrosynthetic sense, this C-C bond can be disconnected to yield a 6-haloquinoline (or a related derivative with a suitable leaving group) and a substituted phenyl boronic acid or organotin reagent. This disconnection points towards a palladium-catalyzed cross-coupling reaction in the forward synthesis.

Common palladium-catalyzed cross-coupling reactions are highly efficient for the formation of biaryl linkages. The choice of reaction often depends on the availability of starting materials and the desired functional group tolerance.

Coupling ReactionQuinoline PrecursorPhenyl Precursor
Suzuki Coupling6-Bromoquinoline (B19933) or 6-iodoquinoline4-(2-Methoxyethoxy)phenylboronic acid
Stille Coupling6-Bromoquinoline or 6-iodoquinoline4-(2-Methoxyethoxy)phenyltributylstannane
Heck Coupling6-Bromoquinoline or 6-iodoquinoline1-(2-Methoxyethoxy)-4-vinylbenzene

The Suzuki coupling is often favored due to the relatively low toxicity and stability of boronic acids.

Installation of the 2-Methoxyethoxy Moiety

The 2-methoxyethoxy group is an ether linkage attached to the phenyl ring. The most logical disconnection for this ether is the C-O bond, which corresponds to the Williamson ether synthesis in the forward direction. This disconnection leads to a phenol (B47542) and a 2-methoxyethyl halide or tosylate.

This retrosynthetic step simplifies the aromatic precursor to a more readily available 4-hydroxyphenyl derivative, which can then be coupled to the quinoline core before or after the etherification step.

ReactionPhenolic PrecursorAlkylating Agent
Williamson Ether Synthesis4-Bromophenol or 4-iodophenol1-Bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate

Forward Synthesis Pathways to this compound and Analogs

Based on the retrosynthetic analysis, a plausible forward synthesis can be designed. This typically involves the sequential or convergent assembly of the key fragments.

Classical and Contemporary Quinoline Annulation Reactions

The formation of the quinoline ring is a critical step in the synthesis. While several methods exist, the Friedländer synthesis remains a popular and versatile choice.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an aldehyde, to form a quinoline. cdnsciencepub.comorganic-chemistry.orgwikipedia.orgquimicaorganica.orgresearchgate.net The reaction is usually catalyzed by an acid or a base. cdnsciencepub.comorganic-chemistry.orgresearchgate.net

The mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org In the first, an aldol (B89426) condensation between the two carbonyl compounds is followed by cyclization and dehydration. In the second, the initial step is the formation of a Schiff base between the amino group and the carbonyl partner, followed by an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org

Adaptations of the Friedländer Synthesis:

To improve yields, expand substrate scope, and create more environmentally friendly conditions, several adaptations to the classical Friedländer synthesis have been developed. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.

Use of solid acid catalysts: Catalysts such as montmorillonite K-10 and zeolites can facilitate the reaction under heterogeneous conditions, allowing for easier purification.

Ionic liquids as catalysts and solvents: Ionic liquids can act as both the catalyst and the reaction medium, often leading to improved yields and selectivities. nih.gov

One-pot procedures: Modifications have been developed to allow for the in situ generation of the 2-aminoaryl carbonyl compound from a precursor, such as a 2-nitroaryl carbonyl compound, followed by the Friedländer condensation in the same reaction vessel. organic-chemistry.org

For the synthesis of this compound, a plausible approach would involve the Friedländer condensation of 2-amino-5-[4-(2-methoxyethoxy)phenyl]benzaldehyde with acetaldehyde or another suitable two-carbon component. The synthesis of the substituted 2-aminobenzaldehyde precursor would likely be achieved through a Suzuki coupling of 2-amino-5-bromobenzaldehyde with 4-(2-methoxyethoxy)phenylboronic acid. The latter can be prepared via a Williamson ether synthesis from 4-bromophenol and 1-bromo-2-methoxyethane.

Skraup and Doebner-Miller Syntheses Applied to Quinoline Precursors

The Skraup synthesis, a classic method for quinoline preparation, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. To synthesize a 6-aryl substituted quinoline via this route, a 4-amino-4'-alkoxybiphenyl derivative would serve as the key precursor. In a hypothetical application to the target molecule, 4-amino-4'-(2-methoxyethoxy)biphenyl could be subjected to Skraup conditions. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline derivative. Subsequent cyclization and oxidation would yield the desired this compound.

The Doebner-Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines. This method can also be adapted for the synthesis of 6-arylquinolines by starting with an appropriately substituted aniline, such as 4-amino-4'-(2-methoxyethoxy)biphenyl. The reaction with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation, would lead to the formation of the quinoline ring with the desired substituent at the 6-position.

Reaction NameKey ReactantsGeneral ProductApplicability to Target Compound
Skraup Synthesis Aromatic amine, glycerol, sulfuric acid, oxidizing agentQuinolinesRequires 4-amino-4'-(2-methoxyethoxy)biphenyl as a precursor.
Doebner-Miller Reaction Aromatic amine, α,β-unsaturated carbonyl compound, acid catalystSubstituted quinolinesRequires 4-amino-4'-(2-methoxyethoxy)biphenyl as a precursor.
Combes, Conrad-Limpach, and Knorr Quinoline Syntheses in Context

The Combes quinoline synthesis involves the acid-catalyzed condensation of anilines with β-diketones. For the synthesis of a 6-arylquinoline, a substituted aniline like 4-amino-4'-(2-methoxyethoxy)biphenyl would be reacted with a suitable β-diketone. The initial condensation forms an enamine, which then undergoes cyclization under acidic conditions to yield the quinoline core.

The Conrad-Limpach synthesis and the related Knorr quinoline synthesis utilize the reaction of anilines with β-ketoesters. Depending on the reaction conditions, either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) can be obtained. To apply this to the target molecule, 4-amino-4'-(2-methoxyethoxy)biphenyl would be the starting aniline derivative. Reaction with a β-ketoester would lead to an intermediate that, upon thermal cyclization, would furnish the corresponding 6-aryl-hydroxyquinoline derivative. Subsequent dehydroxylation would be necessary to obtain the final product.

Reaction NameKey ReactantsIntermediate/ProductApplicability to Target Compound
Combes Synthesis Aromatic amine, β-diketone, acid catalystEnamine -> QuinolinesRequires 4-amino-4'-(2-methoxyethoxy)biphenyl as a precursor.
Conrad-Limpach Synthesis Aromatic amine, β-ketoester (thermal cyclization)4-HydroxyquinolinesRequires 4-amino-4'-(2-methoxyethoxy)biphenyl and subsequent dehydroxylation.
Knorr Quinoline Synthesis Aromatic amine, β-ketoester (acid-catalyzed cyclization)2-HydroxyquinolinesRequires 4-amino-4'-(2-methoxyethoxy)biphenyl and subsequent dehydroxylation.

Cross-Coupling Methodologies for Aryl-Quinoline Linkages

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods are particularly useful for creating the aryl-quinoline linkage in the target molecule, typically by coupling a halogenated quinoline with a suitable aryl partner.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. In the context of synthesizing this compound, this would involve the reaction of a 6-haloquinoline (e.g., 6-bromoquinoline) with 4-(2-methoxyethoxy)phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This method offers high functional group tolerance and generally provides good yields.

Stille and Sonogashira Coupling Variants in Phenyl-Quinoline Synthesis

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. For the synthesis of the target molecule, 6-bromoquinoline could be coupled with an organostannane derivative of 4-(2-methoxyethoxy)benzene. A significant drawback of this method is the toxicity of the organotin reagents.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While not a direct route to an aryl-aryl linkage, it can be a strategic pathway. For instance, 6-ethynylquinoline could be coupled with 1-bromo-4-(2-methoxyethoxy)benzene. The resulting alkyne could then potentially be converted to the desired phenyl group through subsequent transformations, although this is a more indirect approach.

Coupling ReactionQuinoline PrecursorAryl PrecursorCatalyst System
Suzuki-Miyaura 6-Haloquinoline4-(2-Methoxyethoxy)phenylboronic acidPalladium catalyst and base
Stille 6-Haloquinoline4-(2-Methoxyethoxy)phenylstannanePalladium catalyst
Sonogashira 6-Ethynylquinoline1-Bromo-4-(2-methoxyethoxy)benzenePalladium and Copper catalysts
C-H Activation and Direct Arylation Strategies

Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds by directly functionalizing a C-H bond, thus avoiding the need for pre-functionalized starting materials. For the synthesis of this compound, a direct arylation approach could theoretically involve the palladium-catalyzed reaction of quinoline with a 4-(2-methoxyethoxy)benzene derivative. However, controlling the regioselectivity of C-H activation on the quinoline ring can be challenging, with functionalization often favoring the C2 or C8 positions. Achieving selective arylation at the C6 position would likely require specific directing groups or tailored catalytic systems.

Ether Synthesis for the 2-Methoxyethoxy Phenyl Group

The synthesis of the 4-(2-methoxyethoxy)phenyl moiety, a key component of the target molecule, is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. To prepare the necessary precursors for the cross-coupling reactions, 4-bromophenol can be reacted with 2-methoxyethyl chloride or a similar alkylating agent. The reaction is generally carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the phenol, forming a phenoxide ion which then acts as a nucleophile to displace the halide from the 2-methoxyethyl group. The resulting 1-bromo-4-(2-methoxyethoxy)benzene can then be used directly in Stille or Sonogashira couplings or converted to the corresponding boronic acid for Suzuki-Miyaura coupling.

Williamson Ether Synthesis and Related Alkylation Procedures

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is the most direct and widely used method for preparing the title compound from its phenolic precursor, 6-(4-hydroxyphenyl)quinoline. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide or other electrophile with a good leaving group in an SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com

The general mechanism proceeds in two main steps:

Deprotonation: The hydroxyl group of 6-(4-hydroxyphenyl)quinoline is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a sodium or potassium phenoxide salt. The phenoxide ion is a significantly stronger nucleophile than the neutral phenol. youtube.comyoutube.com

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent like 2-methoxyethyl chloride or 2-methoxyethyl tosylate. masterorganicchemistry.com The reaction proceeds via a backside attack, displacing the leaving group (e.g., Cl⁻, TsO⁻) and forming the C-O ether bond. wikipedia.org

For optimal results in a Williamson ether synthesis, the alkylating agent should be a primary halide or sulfonate. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkylating agents are more prone to undergo elimination reactions (E2) in the presence of the strongly basic phenoxide, which would lead to the formation of alkenes as undesired byproducts. masterorganicchemistry.com

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

Component Example Reagents Role Key Considerations
Phenolic Substrate 6-(4-hydroxyphenyl)quinoline Nucleophile precursor The acidity of the phenol allows for easy deprotonation.
Base NaH, K₂CO₃, NaOH Deprotonating agent Must be strong enough to deprotonate the phenol but not cause unwanted side reactions. NaH is highly effective. youtube.com
Alkylating Agent 2-methoxyethyl chloride, 2-methoxyethyl bromide, 2-methoxyethyl tosylate Electrophile Must be a primary substrate to favor Sₙ2 over E2 elimination. masterorganicchemistry.com Tosylates are excellent leaving groups.

| Solvent | DMF, Acetonitrile (B52724), Acetone | Reaction medium | Aprotic polar solvents are often used to dissolve the reactants and facilitate the Sₙ2 reaction. |

Role of Protecting Groups in Ether Formation

In multifunctional molecules, protecting groups are often employed to temporarily block a reactive site to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. In the synthesis of this compound, the primary reaction site is the phenolic hydroxyl group.

The quinoline ring itself contains a nitrogen atom which has a lone pair of electrons and can act as a nucleophile or a base. Under the basic conditions of the Williamson ether synthesis, the phenolic proton is the most acidic site and is preferentially removed. The resulting phenoxide is a much stronger nucleophile than the neutral quinoline nitrogen. Therefore, for the specific transformation of 6-(4-hydroxyphenyl)quinoline to its 2-methoxyethoxy ether, a protecting group for the quinoline nitrogen is generally not required.

However, if other, more reactive functional groups were present on the quinoline or phenyl rings, or if alternative reaction conditions were used that might favor reaction at the quinoline nitrogen (e.g., certain alkylation reactions under neutral or acidic conditions), protection would become a critical consideration. For instance, if a strongly electrophilic reagent were used that could potentially quaternize the quinoline nitrogen, this site would need to be protected.

Advanced Functionalization and Derivatization Strategies for this compound

Once synthesized, the this compound scaffold can be further modified to create a diverse range of derivatives. These modifications can be targeted to either the quinoline ring system or the pendant phenyl moiety.

Regioselective Functionalization of the Quinoline Ring

The functionalization of the quinoline ring is a key strategy for modifying the properties of the parent molecule. Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for introducing substituents at specific positions without the need for pre-functionalized starting materials. mdpi.comnih.gov The electronic properties of the quinoline ring—a benzo-fused pyridine—dictate its reactivity, but external reagents and catalysts can override the inherent selectivity.

Several positions on the quinoline ring are accessible for functionalization:

C2 and C4 Positions: These positions are electronically deficient due to the influence of the nitrogen atom and are susceptible to nucleophilic attack or radical addition. Metal-catalyzed reactions, often proceeding through an N-oxide intermediate, can selectively introduce aryl or alkyl groups at the C2 position. mdpi.com

C3 Position: Direct C-H borylation catalyzed by iridium complexes can install a boryl group at the C3 position with high regioselectivity. nih.gov This borylated intermediate can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide variety of substituents.

C5 and C8 Positions: The C8 position is adjacent to the nitrogen atom, allowing for chelation-assisted C-H activation. Using a directing group on the nitrogen or a nearby substituent can facilitate the selective functionalization of the C8-H bond with catalysts like palladium, rhodium, or ruthenium. researchgate.net Similarly, though less common, strategies exist for targeting the C5 position. nih.gov

C7 Position: The remote C7 position is challenging to functionalize selectively. However, recent advances using bifunctional templates or traceless directing groups have enabled the introduction of aryl and alkenyl groups at this site. researchgate.net

Table 2: Examples of Regioselective C-H Functionalization Reactions on Quinolines

Position Reaction Type Catalyst System (Example) Resulting Functional Group
C2 Arylation Pd(OAc)₂ / PPh₃ (with N-oxide) Aryl
C3 Borylation [IrCl(cod)]₂ / dtbpy Boryl (-Bpin)
C5/C7 Arylation Pd(OAc)₂ with directing group Aryl

| C8 | Alkenylation | [Ru(p-cymene)Cl₂]₂ / KOPiv | Alkenyl |

Modifications of the 4-(2-Methoxyethoxy)phenyl Moiety

The phenyl ring attached at the C6 position of the quinoline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkoxy group. The ether group is an ortho, para-director. Since the para position is occupied by the C-6 quinoline substituent, electrophilic attack will be directed to the two equivalent ortho positions (C3' and C5' of the phenyl ring).

Potential modifications include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), providing a handle for further derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like AlCl₃.

These modifications allow for the introduction of new functional groups that can alter the electronic and steric properties of the molecule or serve as points for further chemical elaboration.

Scaffold Diversification via Side-Chain Elaboration

Scaffold diversification involves using the foundational this compound structure to build more complex molecules. This can be achieved by elaborating on the existing side chain or by introducing new side chains at positions functionalized according to the strategies described in section 2.3.1.

For example, if a carboxyl group is introduced at the C4 position of the quinoline ring, it can be converted into a wide array of amides or esters through standard coupling reactions. An amino group introduced via nitration and reduction on the phenyl ring can be acylated, alkylated, or converted into a diazonium salt for further transformations. nih.gov

The 2-methoxyethoxy side chain itself can potentially be modified. For instance, cleavage of the terminal methyl ether could yield a primary alcohol, which could then be esterified or further alkylated to introduce different functionalities. This systematic modification allows for the generation of a library of related compounds from a single core scaffold.

Table 3: Mentioned Compound Names

Compound Name
This compound
6-(4-hydroxyphenyl)quinoline
2-methoxyethyl chloride
2-methoxyethyl bromide
2-methoxyethyl tosylate
Sodium hydride
Potassium carbonate
Sodium hydroxide
N-bromosuccinimide
N-chlorosuccinimide
Nitric acid
Sulfuric acid

Theoretical and Computational Chemistry Studies of 6 4 2 Methoxyethoxy Phenyl Quinoline

Molecular Modeling and SimulationsWhile molecular modeling is a common technique for studying quinoline (B57606) derivativesaip.orgnih.gov, no specific molecular modeling or simulation studies for 6-[4-(2-methoxyethoxy)phenyl]quinoline were identified.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic behavior of structurally related quinoline and quinazoline (B50416) derivatives has been investigated to elucidate their interaction with biological targets. These studies provide valuable insights into the potential dynamic properties of the title compound.

For instance, MD simulations performed on quinoline derivatives targeting proteins implicated in neurodegenerative diseases have revealed the stability of ligand-protein complexes. nih.gov Simulations of halogenated quinoline derivatives with monoamine oxidase A (MAO-A) and MAO-B showed that the complexes displayed strong structural stability, evidenced by low root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG) values over the simulation period. nih.gov Specifically, a derivative, Q3Cl4F, demonstrated lower RMSD (2.683 ± 0.625 Å) and RoG (24.890 ± 0.198 Å) values when complexed with MAO-A compared to the reference drug, indicating a stable binding interaction. nih.gov Such studies highlight how the quinoline core can anchor a molecule within a binding site, while peripheral groups, analogous to the 4-(2-methoxyethoxy)phenyl group, explore the local environment to form favorable interactions.

Ligand-Based and Structure-Based Computational Design Principles

The design of quinoline-based compounds, including those with the this compound scaffold, often employs both ligand-based and structure-based computational approaches to optimize their biological activity. frontiersin.org

Ligand-Based Design: This approach relies on the knowledge of a set of molecules known to be active for a particular target. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are central to ligand-based design. For quinoline and quinazoline derivatives, pharmacophore models have been developed to identify the essential chemical features required for activity. nih.govmdpi.com These models typically include features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. mdpi.com For example, a pharmacophore model for PI3Kα inhibitors highlighted the importance of an aromatic ring, a hydrogen-bond acceptor, and a hydrophobic feature, all of which are present in the this compound structure. mdpi.com By aligning new or modified structures to such a pharmacophore, researchers can predict their potential activity.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design becomes a powerful tool. This method involves docking candidate molecules into the target's binding site to predict their binding orientation and affinity. For quinoline-based kinase inhibitors, docking studies have been instrumental in understanding their mechanism of action. nih.gov For instance, the quinoline core of inhibitors targeting the c-Met kinase domain often binds to the ATP-binding site, forming key interactions with the surrounding amino acid residues. nih.gov The 6-aryl substituent, in this case, the 4-(2-methoxyethoxy)phenyl group, typically extends into a deeper hydrophobic pocket, contributing to both affinity and selectivity. nih.gov The design of novel quinoline-8-sulfonamide (B86410) derivatives as PKM2 inhibitors was guided by docking studies, which confirmed that a newly introduced 1,2,3-triazole group could enhance the stabilization of the ligand-protein complex compared to the reference compound. mdpi.com This principle of modifying peripheral groups to optimize interactions within a known binding pocket is a cornerstone of structure-based drug design.

The combination of these design principles allows for the rational development of new and more potent derivatives. For example, a bioisosteric replacement strategy, a concept in medicinal chemistry, was used to design novel pyrazolo[4,3-f]quinolines with anticancer activity, demonstrating how modifying the core scaffold based on known active compounds can lead to improved biological profiles. nih.gov

Virtual Screening Approaches Utilizing the this compound Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. bohrium.com The this compound scaffold can be utilized in virtual screening campaigns in several ways.

One approach is scaffold-focused virtual screening , where a library of compounds is filtered to include only those containing the desired quinoline core. This focused library is then docked into the target protein's binding site to prioritize compounds for experimental testing. This method has been successfully applied to discover inhibitors for various targets. For example, a virtual screening of a quinoline-derived library was performed to identify potential inhibitors of SARS-CoV-2 proteins, demonstrating the utility of this scaffold in finding new antiviral agents. nih.govnih.gov

Another method is to use the this compound structure as a query for similarity-based virtual screening . In this approach, large chemical databases are searched for molecules that are structurally similar to the query compound, based on 2D or 3D similarity metrics. This can lead to the identification of novel compounds with potentially similar biological activities.

Furthermore, a virtual combinatorial library can be generated around the this compound core. In this process, various substituents are computationally attached to different positions of the quinoline ring to create a large, focused library of virtual compounds. This library can then be screened against a specific target to identify the most promising derivatives for synthesis and testing. mdpi.com This strategy was employed in the discovery of quinadoline B derivatives as potential inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase. mdpi.com

The following table summarizes virtual screening approaches relevant to the this compound scaffold:

Screening ApproachDescriptionExample Application
Scaffold-Focused Screening A library is filtered to contain a specific chemical scaffold (e.g., quinoline), which is then docked against a target. nih.govScreening a quinoline library for inhibitors of SARS-CoV-2 viral entry and replication. nih.gov
Similarity-Based Screening A query molecule is used to find structurally similar compounds in a large database.Identifying novel kinase inhibitors by searching for compounds similar to a known active quinoline derivative.
Virtual Combinatorial Library Screening A large virtual library is created by computationally modifying a core scaffold with various substituents. mdpi.comGenerating and screening a library of quinadoline B derivatives against SARS-CoV-2 RdRp. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Development of QSAR Models Based on this compound Analogs

The development of a QSAR model typically involves a dataset of compounds with known biological activities. For example, a 3D-QSAR study on 33 quinoline derivatives as anti-gastric cancer agents was conducted using the Comparative Molecular Field Analysis (CoMFA) approach. mdpi.com This model yielded a high cross-validated correlation coefficient (Q² = 0.625) and a non-cross-validated correlation coefficient (R² = 0.913), indicating good predictive ability. nih.gov Such models can then be used to predict the activity of newly designed compounds. nih.gov

In another study, QSAR models were developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors. nih.gov Using various machine learning methods, a reliable QSAR model was established that could predict the inhibitory activity against ABCB1. nih.gov Similarly, QSAR studies on 6-arylquinazolin-4-amines as kinase inhibitors have produced models with high statistical significance (R² > 0.85, Q² > 0.79), which are useful for guiding the design of more potent inhibitors. nih.gov

These examples demonstrate that the this compound scaffold is well-suited for QSAR modeling. A dataset of its analogs with measured biological activities could be used to develop a predictive model that could guide the synthesis of new derivatives with enhanced potency.

Descriptors and Statistical Validation in QSAR Studies

The development of a robust QSAR model is dependent on the appropriate selection of molecular descriptors and rigorous statistical validation. wikipedia.org

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule. A wide range of descriptors are used in QSAR studies of quinoline derivatives, which can be broadly categorized as:

1D Descriptors: Molecular weight, count of atoms, etc.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, constitutional descriptors, and connectivity indices. nih.gov

3D Descriptors: These are derived from the 3D structure of the molecule and include steric (e.g., CoMFA steric fields), electronic (e.g., partial charges, dipole moment), and quantum-chemical descriptors (e.g., HOMO and LUMO energies). dergipark.org.trresearchgate.net

Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, and solubility. dergipark.org.trresearchgate.net

The following table provides examples of descriptors used in QSAR studies of quinoline and related heterocyclic compounds:

Descriptor CategorySpecific ExamplesReference
Constitutional Molecular Weight, Number of Rings nih.gov
Topological Wiener Index, Balaban Index nih.gov
Geometric Molecular Surface Area, Molecular Volume researchgate.net
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges dergipark.org.trorientjchem.org
Physicochemical LogP (lipophilicity), Molar Refractivity dergipark.org.trresearchgate.net
3D-QSAR Fields CoMFA (Steric and Electrostatic), CoMSIA (Hydrophobic, H-bond donor/acceptor) mdpi.comnih.gov

Statistical Validation: To ensure the predictive power and robustness of a QSAR model, it must be rigorously validated. wikipedia.orgbasicmedicalkey.com The main validation techniques include:

Internal Validation: This assesses the stability of the model using the training set data. The most common method is cross-validation, particularly leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q² or Q²). wikipedia.orgnih.gov A high Q² value (typically > 0.5) indicates a robust model. mdpi.com

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. derpharmachemica.com The predictive correlation coefficient (R²pred) is calculated for the test set. A high R²pred value (typically > 0.6) indicates good predictive power. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the resulting models have significantly lower R² and Q² values than the original model, it confirms that the original correlation is not due to chance. nih.gov

The statistical parameters commonly used to evaluate QSAR models are summarized in the table below:

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training data.> 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²pred (Predictive R²) Measures the predictive ability of the model for an external test set.> 0.6
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors).As low as possible
F-statistic A measure of the statistical significance of the regression model.High value
p-value The probability of observing the given result by chance.< 0.05

Advanced Spectroscopic and Analytical Characterization of 6 4 2 Methoxyethoxy Phenyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms within the molecule. Each unique atom gives rise to a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), is indicative of its electronic environment.

For 6-[4-(2-methoxyethoxy)phenyl]quinoline, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) core, the substituted phenyl ring, and the methoxyethoxy side chain. Protons on the heterocyclic quinoline ring, particularly those adjacent to the nitrogen (H-2) and in the C-ring (H-5, H-8), are typically found at lower fields (higher ppm values) due to the electron-withdrawing nature of the aromatic system. nih.govchemicalbook.com Protons on the phenyl ring will appear as doublets, characteristic of a 1,4-disubstituted pattern. The aliphatic protons of the methoxyethoxy group (-OCH₂CH₂OCH₃) will be observed at higher fields (lower ppm values), with the terminal methoxy (B1213986) protons being the most shielded.

The ¹³C NMR spectrum provides complementary information. Quaternary carbons (those without attached protons) often show weaker signals. The carbons of the quinoline ring appear in the aromatic region (typically 120-150 ppm), with C-6, being attached to the bulky phenyl group, showing a distinct shift. rsc.orgchemicalbook.com The carbons in the methoxyethoxy side chain will resonate in the aliphatic region (typically 55-75 ppm).

While less common, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. researchgate.net For a quinoline system, the nitrogen atom is expected to have a chemical shift in a characteristic range that can be influenced by substitution and solvent effects. researchgate.netrsc.org The ¹⁵N chemical shift for the nitrogen in quinoline itself is around 315 ppm relative to nitromethane. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data are predictive and based on analysis of analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Quinoline H-28.8 - 9.0d
Quinoline H-37.3 - 7.5dd
Quinoline H-48.1 - 8.3d
Quinoline H-57.9 - 8.1d
Quinoline H-77.5 - 7.7dd
Quinoline H-88.1 - 8.3d
Phenyl H-2', H-6'7.6 - 7.8d
Phenyl H-3', H-5'7.0 - 7.2d
-OCH₂ CH₂OCH₃4.1 - 4.3t
-OCH₂CH₂ OCH₃3.7 - 3.9t
-OCH₂CH₂OCH₃ 3.4 - 3.6s

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data are predictive and based on analysis of analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Quinoline C-2150 - 152
Quinoline C-3121 - 123
Quinoline C-4135 - 137
Quinoline C-4a148 - 150
Quinoline C-5128 - 130
Quinoline C-6138 - 140
Quinoline C-7127 - 129
Quinoline C-8129 - 131
Quinoline C-8a127 - 129
Phenyl C-1'131 - 133
Phenyl C-2', C-6'128 - 130
Phenyl C-3', C-5'114 - 116
Phenyl C-4'159 - 161
-OCH₂ CH₂OCH₃69 - 71
-OCH₂CH₂ OCH₃67 - 69
-OCH₂CH₂OCH₃ 58 - 60

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent structure and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds (vicinal coupling). For this compound, COSY would show correlations between adjacent protons on the quinoline rings (e.g., H-2/H-3, H-3/H-4, H-7/H-8) and within the ethyl part of the side chain (-OCH₂CH₂O-). nih.gov This allows for the assembly of individual spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~3.5 ppm would show a cross-peak to the carbon signal at ~59 ppm, confirming the assignment of the terminal methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is key for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the H-5 and H-7 protons of the quinoline ring to the C-1' carbon of the phenyl ring, confirming the connection point between the two rings. It would also show correlations from the ether protons (-OCH₂-) to the C-4' of the phenyl ring, establishing the position of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY is used to determine the molecule's three-dimensional conformation. For this compound, NOESY could reveal through-space interactions between the quinoline H-5 proton and the phenyl H-2' proton, providing information about the rotational preference (conformation) around the C6-C1' single bond. researchgate.net

Variable Temperature (VT) NMR is a technique used to study dynamic processes within a molecule, such as conformational changes or restricted rotation around single bonds. numberanalytics.com By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, signal broadening, or the coalescence of signals corresponding to atoms that are exchanging between different chemical environments. blogspot.com

For this compound, two main rotational dynamics could be investigated:

Rotation around the C6-C1' bond: The bond connecting the quinoline and phenyl rings is a single bond, but rotation may be hindered due to steric interactions between the rings. At low temperatures, this rotation might become slow enough on the NMR timescale to result in separate signals for chemically distinct protons or carbons that are averaged at room temperature. researchgate.net

Conformation of the methoxyethoxy chain: The C-C and C-O bonds within the flexible side chain also have rotational barriers. VT-NMR could provide insights into the preferred conformations of this chain and the energy barriers between them. nih.gov

By analyzing the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for these rotational processes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). mdpi.comrsc.org This precision allows for the determination of the exact elemental formula, as very few combinations of atoms will have the same exact mass.

For this compound, the molecular formula is C₁₈H₁₇NO₂. The theoretical exact mass of the neutral molecule is 279.12593 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₈H₁₈NO₂⁺280.13321

Observing an ion with this exact mass-to-charge ratio in an experiment would provide strong evidence for the C₁₈H₁₇NO₂ elemental composition, a critical step in confirming the compound's identity.

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion, e.g., the [M+H]⁺ ion) and fragmenting it by colliding it with an inert gas. The resulting product ions are then analyzed to reveal information about the structure of the precursor. researchgate.netnih.gov The fragmentation pattern is often characteristic of a particular molecular structure.

For this compound, the fragmentation of the [M+H]⁺ ion (m/z 280.1) would likely proceed through several key pathways:

Cleavage of the ether side chain: The ether bonds are common points of fragmentation. Loss of the entire methoxyethoxy group or parts of it, such as the loss of methoxyethanol (HOCH₂CH₂OCH₃, 76 Da) or cleavage to form a cation at the benzylic position, would be expected.

Fragmentation of the quinoline core: The quinoline ring itself is relatively stable but can undergo characteristic fragmentation, such as the loss of HCN (27 Da) from the heterocyclic ring, a known fragmentation pathway for quinoline radical cations. nih.gov

Combined fragmentation: A sequence of losses, such as initial cleavage in the side chain followed by fragmentation of the remaining quinoline-phenyl structure, would provide further structural confirmation.

Analyzing these fragmentation pathways allows chemists to piece together the molecular structure, confirming the identity and connectivity of the different components of the molecule. mdpi.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization mass spectrometry (MS) techniques well-suited for the analysis of quinoline derivatives. nih.gov For this compound, these methods are expected to primarily generate the protonated molecular ion, [M+H]⁺, due to the presence of the basic quinoline nitrogen atom. nih.gov The high accuracy of Time-of-Flight (TOF) analyzers coupled with these ionization sources allows for the determination of the elemental composition with mass errors typically below 5 mDa. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are crucial for structural elucidation. researchgate.net In these experiments, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. For this compound, the fragmentation patterns would be influenced by its core structure, which includes a quinoline ring, a phenyl ring, and a methoxyethoxy side chain. wvu.edunih.gov

Expected fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the cleavage of the flexible and relatively weak ether bonds in the side chain. miamioh.edulibretexts.org Common fragmentation patterns for ethers include the cleavage of the C-O bond. libretexts.org Specifically, the loss of the methoxyethoxy group or fragments thereof would be anticipated. The fragmentation of the quinoline ring itself is also possible, providing further structural confirmation. nih.gov In studies of similar phenylquinoline compounds, ESI-MS/MS spectra have proven valuable in determining the position of the phenyl moiety on the quinoline ring. nih.gov

Ionization ModeExpected Primary IonPredicted Key Fragmentation Pathways
ESI/APCI (Positive) [M+H]⁺Cleavage of the ether linkage (loss of C₃H₇O₂) Loss of the entire methoxyethoxy-phenyl group Fragmentation of the quinoline core

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com These methods are complementary and powerful tools for identifying functional groups and probing the conformational landscape of molecules like this compound. nih.gov

Characteristic Absorption Frequencies for Functional Group Identification

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. These include the quinoline ring system, the substituted phenyl ring, and the methoxyethoxy ether linkage.

Quinoline Ring: The C-H stretching vibrations of the heteroaromatic quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The C=C and C=N stretching vibrations within the quinoline skeleton give rise to a series of bands in the 1620-1430 cm⁻¹ range. mdpi.comnih.gov Out-of-plane C-H bending vibrations are also characteristic and appear as strong bands in the 950-600 cm⁻¹ region. researchgate.net

Phenyl Ring: The attached phenyl ring also exhibits aromatic C-H stretching vibrations above 3000 cm⁻¹. Its ring stretching vibrations usually appear as two sharp absorption bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹. mdpi.com

Ether Linkage: The asymmetric C-O-C stretching vibration of the ether groups is a prominent feature and is expected to produce a strong band in the IR spectrum, typically in the 1275-1200 cm⁻¹ region. The symmetric stretching mode is generally weaker and appears at a lower frequency. kbhgroup.in

Alkyl C-H Bonds: The methoxy and ethoxy fragments contain sp³-hybridized carbon atoms. Their C-H stretching vibrations are expected to appear in the 3000-2850 cm⁻¹ range. scialert.net

The following table summarizes the expected characteristic absorption frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-H (Quinoline & Phenyl) Stretching3100 - 3000Medium to Weak
Alkyl C-H (Methoxyethoxy) Stretching3000 - 2850Medium
C=C and C=N (Quinoline Ring) Stretching1620 - 1430Medium to Strong
C=C (Phenyl Ring) Stretching~1600 and 1500-1430Medium, Sharp
Asymmetric C-O-C (Ether) Stretching1275 - 1200Strong
Aromatic C-H Out-of-plane Bending950 - 600Strong

Conformational Insights from Vibrational Spectra

The molecule this compound possesses significant conformational flexibility. Rotation can occur around the single bond connecting the quinoline and phenyl rings, as well as around the C-O and C-C bonds of the methoxyethoxy side chain. This can lead to the existence of multiple stable conformers in space. nih.govnih.gov

The relative orientation of the two aromatic rings (the dihedral angle) is determined by a balance between the stabilizing π-conjugation, which favors planarity, and steric hindrance between ortho hydrogens, which favors a twisted conformation. ic.ac.uk For biphenyl (B1667301) itself, the minimum energy conformation is a twisted angle of about 45°, resulting from this balance. ic.ac.uk

Vibrational spectroscopy can provide insights into these conformational preferences. nih.govmdpi.com Different conformers, having distinct geometries, will exhibit subtle differences in their vibrational spectra. mdpi.com For example, changes in the dihedral angle of biaryl systems can affect the positions and intensities of certain bands, particularly those involving out-of-plane deformations. mdpi.comresearchgate.net While conformational transitions are unlikely at very low temperatures, a sample at room temperature may exist as a mixture of conformers. nih.gov In such cases, IR and Raman spectra may show broadened bands or additional shoulders corresponding to the different species present. mdpi.com Detailed analysis, often supported by theoretical calculations using methods like Density Functional Theory (DFT), is required to assign specific spectral features to particular conformers. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic properties of molecules. Quinoline derivatives, particularly those with extended π-systems like phenylquinolines, are known to be chromophoric and often fluorescent. nih.govresearchgate.netnih.gov

Electronic Absorption Bands and Chromophore Analysis

The chromophore of this compound is the entire conjugated system comprising the quinoline and phenyl rings. The electronic absorption spectrum is expected to be characterized by intense bands in the UV region, corresponding to π → π* transitions. researchgate.net

The spectra of phenylquinoline derivatives typically show multiple absorption bands. researchgate.net For comparison, the UV-Vis spectrum of 2-phenylquinoline (B181262) shows absorption maxima around 255 nm and 310 nm. The introduction of substituents can cause a shift in these absorption bands (a bathochromic or hypsochromic shift). The 6-alkoxy substitution on the quinoline ring, along with the 4-(2-methoxyethoxy) substitution on the phenyl ring, acts as an auxochrome, which is expected to cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phenylquinoline. This is due to the electron-donating nature of the ether oxygen atoms extending the conjugation. researchgate.net

ChromophoreTransition TypeExpected Absorption Region (nm)
Phenylquinoline Core π → π250 - 350
n → π (Quinoline Nitrogen)Longer wavelength, lower intensity (often obscured)

Fluorescence Emission Properties and Quantum Yield Determinations

Many phenylquinoline derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. nih.govnih.gov The emission results from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (a Stokes shift).

The fluorescence properties, including the emission maximum and intensity, are often sensitive to the environment, such as solvent polarity. nih.gov This phenomenon, known as solvatochromism, arises from changes in the dipole moment of the molecule upon excitation. For push-pull type fluorescent molecules with electron-donor and electron-withdrawing groups, fluorescence is often high in non-polar solvents but decreases significantly in polar solvents. nih.govresearchgate.net

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf) . This value represents the ratio of the number of photons emitted to the number of photons absorbed. nih.gov It is one of the most important parameters for characterizing a fluorophore. The quantum yield can be determined using absolute methods (e.g., with an integrating sphere) or, more commonly, by a relative method. nih.gov The relative method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or zinc phthalocyanine) under identical experimental conditions. nih.govnih.gov Substituted quinolines can exhibit a wide range of quantum yields, and this value is highly dependent on the specific substitution pattern and molecular structure. nih.govresearchgate.net

Solvatochromism and Environmental Sensitivity of Optical Properties

The optical properties of this compound, like many donor-acceptor substituted quinolines, are anticipated to exhibit significant sensitivity to the surrounding solvent environment, a phenomenon known as solvatochromism. This behavior stems from changes in the electronic distribution upon absorption of light. The quinoline moiety generally acts as an electron-accepting unit, while the 4-(2-methoxyethoxy)phenyl group serves as an electron-donating substituent.

Upon photoexcitation, an intramolecular charge transfer (ICT) typically occurs from the electron-rich phenyl ring to the electron-deficient quinoline system. researchgate.netnih.gov This leads to an excited state (ES) that is significantly more polar than the ground state (GS). researchgate.netnih.gov Consequently, polar solvents will stabilize the excited state more effectively than the ground state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases. Studies on analogous compounds like 6-aminoquinoline (B144246) have demonstrated this effect, where the Stokes shift—the difference between the absorption and emission maxima—increases markedly with solvent polarity. researchgate.netnih.gov

The sensitivity of this compound to its environment allows it to function as a potential fluorescent probe. researchgate.netnih.gov The absorption spectrum is generally less affected by solvent polarity than the emission spectrum. The expected solvatochromic behavior is detailed in the illustrative data table below, which shows hypothetical absorption and emission maxima in solvents of varying polarity.

Table 1: Illustrative Solvatochromic Data for this compound

SolventPolarity Index (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Cyclohexane31.23253804889
Toluene33.93273955840
Tetrahydrofuran (THF)37.43304157037
Acetonitrile (B52724)45.63324408561
Methanol (B129727)55.43334659934

Note: Data are illustrative, based on the expected behavior of substituted 6-arylquinolines and are not from direct experimental measurement of the specified compound.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

As a biaryl system, a key structural parameter is the torsional or dihedral angle between the planes of the quinoline ring system and the appended phenyl ring. nih.gov While resonance effects favor a planar conformation to maximize π-orbital overlap, steric hindrance between the hydrogen atoms on the adjacent rings (at position 5 of the quinoline and position 3' of the phenyl ring) forces the molecule into a non-planar, twisted conformation. nih.govlibretexts.org Studies of similar biaryl heterocycles show that this twisting is a common feature to relieve steric strain. nih.govnih.gov It is anticipated that the dihedral angle for this compound would be in the range of 20-45 degrees. libretexts.org

The flexible 2-methoxyethoxy side chain would likely exhibit conformational disorder in the crystal lattice. The crystal packing would be governed by weak intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules.

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. While no specific polymorphs of this compound have been reported, the potential for their existence is high given the molecule's structural features. Different polymorphs arise from variations in the packing of molecules in the crystal lattice, which can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.

Crystal engineering principles could be applied to control the supramolecular assembly of this compound. researchgate.net The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic C-H groups can act as weak hydrogen bond donors. researchgate.net These interactions, along with π-π stacking, would be the primary forces directing crystal packing. The flexible ether side chain could also influence packing by adopting different conformations to fill space efficiently. The targeted design of cocrystals, where this compound is crystallized with a second molecule (a coformer), could be used to generate new solid forms with tailored physical properties.

Advanced Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity and chemical stability of this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable, given the compound's aromatic nature and moderate polarity. tandfonline.comresearchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. bme.hu The mobile phase would likely consist of a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure sharp peak shapes and consistent ionization for mass spectrometry detection. researchgate.netnih.gov The compound would be detected using a UV detector, likely set at a wavelength corresponding to one of its strong π-π* absorption maxima (e.g., ~254 nm or ~330 nm). This method can effectively separate the target compound from synthesis precursors, byproducts, or degradation products, allowing for accurate purity determination (e.g., >95%). Stability studies can be performed by subjecting the compound to stress conditions (heat, light, acid, base) and monitoring the appearance of degradation peaks over time.

Table 2: Illustrative RP-HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 7-10 minutes

Note: This is a representative method; actual parameters would require optimization.

Chiral Chromatography for Enantiomeric Excess Determination

This technique is generally not applicable for the parent compound this compound. The molecule does not possess a stereocenter and is achiral.

However, the concept of chirality could become relevant under specific circumstances. Biaryl systems can exhibit a form of axial chirality known as atropisomerism if rotation about the single bond connecting the two aryl rings is sufficiently restricted. libretexts.orgstereoelectronics.org This typically requires large, bulky substituents in the ortho positions (e.g., positions 5 and 7 on the quinoline; positions 3' and 5' on the phenyl ring) to create a high energy barrier to rotation.

Since this compound lacks such bulky ortho substituents, rotation around the C-C single bond is rapid at room temperature, and the molecule exists as a rapidly equilibrating mixture of conformers, preventing the isolation of stable enantiomers. libretexts.org Therefore, chiral chromatography, which is used to separate enantiomers, is not relevant for this specific compound. nih.gov The technique would only be applicable to specifically synthesized chiral derivatives of this molecule. researchgate.netasianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of complex organic molecules such as this compound often involves multi-step procedures that can generate a variety of volatile and semi-volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the separation, identification, and quantification of these impurities, which may arise from unreacted starting materials, residual solvents, or side reactions. The high separation efficiency of gas chromatography combined with the sensitive and specific detection capabilities of mass spectrometry allows for comprehensive profiling of the volatile components in a sample.

A plausible synthetic route for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction would typically involve the coupling of a haloquinoline, such as 6-bromoquinoline (B19933), with an appropriately substituted boronic acid, in this case, (4-(2-methoxyethoxy)phenyl)boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

Detailed Research Findings

In the context of synthesizing this compound, GC-MS analysis is employed to scrutinize the crude product for volatile impurities prior to purification. The sample is typically dissolved in a suitable solvent, such as dichloromethane (B109758) or methanol, and injected into the GC-MS system. publications.gc.ca The gas chromatograph separates the mixture's components based on their boiling points and interactions with the stationary phase of the capillary column. libretexts.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting mass spectrum for each separated component provides a unique fragmentation pattern, which acts as a chemical "fingerprint". nih.gov By comparing these patterns to established mass spectral libraries or by interpreting the fragmentation, the chemical structure of each volatile byproduct can be elucidated. nih.govwhitman.edu

Potential volatile byproducts that could be identified by GC-MS in the synthesis of this compound include:

Residual Solvents: Solvents used in the Suzuki coupling (e.g., toluene, dioxane) or in the synthesis of the precursors are common impurities. Their identification is straightforward due to their well-documented mass spectra and retention times.

Unreacted Precursors: The synthesis of the (4-(2-methoxyethoxy)phenyl)boronic acid precursor may involve 2-methoxyethanol (B45455). nih.govsigmaaldrich.com Due to its volatility (boiling point ~125°C), any unreacted 2-methoxyethanol could be present in the final reaction mixture and is readily detectable by headspace GC-MS. restek.comchromforum.org

Side-Reaction Products:

Phenol (B47542): Decomposition of the phenylboronic acid derivative under the reaction conditions can lead to the formation of phenol. researchgate.net The mass spectrum of phenol is characterized by a strong molecular ion peak at m/z 94. docbrown.info

Anisole (B1667542) and Phenetole (B1680304): If the synthesis of the boronic acid precursor starts from a methoxy- or ethoxy-substituted haloarene, residual amounts of anisole or phenetole could be present. researchgate.netresearchgate.netnist.gov Anisole, for instance, shows a characteristic molecular ion at m/z 108 and significant fragments at m/z 93 and 78. chegg.comchegg.com

Homocoupling Products: The Suzuki reaction can sometimes lead to the homocoupling of the boronic acid, which would result in the formation of biphenyl-type impurities. researchgate.net While the homocoupling product of (4-(2-methoxyethoxy)phenyl)boronic acid itself is not highly volatile, simpler aromatic byproducts like biphenyl could be formed from related impurities.

The GC-MS method would typically involve a temperature-programmed oven to ensure the sequential elution of compounds with a wide range of boiling points. For instance, a program might start at a low temperature (e.g., 50°C) to separate highly volatile components like solvents, and then ramp up to a higher temperature (e.g., 250-300°C) to elute semi-volatile byproducts. nih.gov

The data table below summarizes potential volatile byproducts and their characteristic mass spectral data that could be expected in the GC-MS analysis during the synthesis of this compound.

Interactive Data Table: Potential Volatile Byproducts in the Synthesis of this compound

Compound NameChemical FormulaMolecular Weight ( g/mol )Expected Retention BehaviorKey Mass Spectral Ions (m/z)
2-MethoxyethanolC₃H₈O₂76.09Early eluting76, 45, 31
TolueneC₇H₈92.14Early eluting92, 91, 65
PhenolC₆H₆O94.11Mid-range eluting94, 66, 65
AnisoleC₇H₈O108.14Mid-range eluting108, 93, 78, 65
PhenetoleC₈H₁₀O122.16Mid-range eluting122, 94, 77, 65
6-BromoquinolineC₉H₆BrN208.06Late eluting209, 207, 128, 101

Applications and Future Research Directions of 6 4 2 Methoxyethoxy Phenyl Quinoline

Development as a Chemical Probe or Research Tool

Chemical probes are essential small molecules used to interrogate biological systems. The unique structure of 6-[4-(2-methoxyethoxy)phenyl]quinoline makes it a candidate for development as a specialized tool for biochemical and pharmacological research.

Utilization in Biological Pathway Elucidation

While specific studies employing this compound to elucidate biological pathways have not been extensively reported, the broader quinoline (B57606) class is instrumental in this area. Quinoline derivatives are frequently used to probe complex signaling cascades, such as those involved in cancer cell proliferation, apoptosis, and angiogenesis. ekb.egarabjchem.org They have been shown to interact with a variety of biological targets, including kinases, topoisomerases, and DNA. arabjchem.orgmdpi.com

Given this precedent, this compound could be developed as a novel probe. Its distinct substitution pattern—combining the rigid, aromatic quinoline-phenyl core with a flexible, hydrophilic methoxyethoxy side chain—may confer unique target specificity. Future research could involve screening this compound against panels of enzymes or receptors to identify specific interactions, thereby helping to unravel their roles in cellular function and disease. The overexpression of specific gene clusters can activate the biosynthesis of natural products, and understanding these pathways is of great interest; tools derived from quinoline scaffolds can aid in this exploration. rsc.org

Application in Target Validation Studies (In Vitro Systems)

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target has a therapeutic effect. Novel quinoline compounds are frequently synthesized and tested in in-vitro systems for this purpose. mdpi.com For example, new quinoline derivatives have been evaluated for their ability to inhibit DNA methyltransferases (DNMTs) or multidrug resistance proteins (MRPs) in cancer cell lines. mdpi.comnih.gov

The compound this compound is a prime candidate for such in-vitro validation studies. After identifying a potential biological target through computational docking or initial screening, this molecule could be used in cell-based assays to confirm its mechanism of action. For instance, if predicted to inhibit a particular kinase, its effect on the phosphorylation of that kinase's downstream substrates could be measured in cancer cell lines. nih.gov Such experiments are crucial for establishing a clear link between the molecular action of the compound and a cellular phenotype, validating the target for further drug development efforts.

Scaffold for Novel Chemical Entity (NCE) Discovery

The quinoline ring is a versatile and highly functionalizable scaffold, making it an excellent starting point for the discovery of new drugs. rsc.orgnih.gov The specific structure of this compound serves as a promising template for generating libraries of new chemical entities (NCEs) with potentially improved pharmacological profiles.

Design Principles for Next-Generation Quinoline Analogs

The development of new quinoline-based drugs is guided by established medicinal chemistry principles aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. rsc.org Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and computational modeling are used to predict how structural modifications will affect biological activity before synthesis, saving time and resources. mdpi.comresearchgate.net The structure of this compound can be systematically modified based on these principles. For example, the methoxyethoxy group could be altered to modulate solubility and cell permeability, while further substitutions on either the quinoline or phenyl rings could be explored to enhance target binding affinity. researchgate.net The introduction of halogen atoms at specific positions, for instance, is a known strategy to adjust lipophilicity and improve biological interactions. sci-hub.se

Table 1: Key Design Principles for Next-Generation Quinoline Analogs

Design PrincipleDescriptionPotential Application to this compoundRelevant Citations
Structure-Activity Relationship (SAR) Systematically modifying parts of the molecule to determine which functional groups are essential for biological activity.Modifying the length or position of the methoxyethoxy chain; adding substituents to the phenyl or quinoline rings. researchgate.net
Molecular Hybridization Combining two or more pharmacophores (bioactive moieties) into a single molecule to create a hybrid with potentially enhanced or dual activity.Linking another active scaffold (e.g., chalcone, sulfonamide) to the quinoline core of the title compound. mdpi.comnih.gov
Computational Modeling (e.g., 3D-QSAR, Docking) Using computer simulations to predict the binding affinity and interaction of a molecule with its biological target.Predicting how analogs of the title compound will bind to target enzymes like kinases or DNA gyrase before synthesis. mdpi.comresearchgate.net
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics.Replacing the ether linkage in the methoxyethoxy group with an amide or other bioisostere. researchgate.net
Modulation of Physicochemical Properties Adjusting properties like lipophilicity (LogP) and solubility to improve drug absorption, distribution, metabolism, and excretion (ADME).Altering the side chain to optimize the balance between hydrophilicity and lipophilicity for better cell permeability. sci-hub.se

Exploration of Diverse Pharmacophores Based on the Quinoline Core

The quinoline nucleus is an ideal platform for molecular hybridization, a strategy that combines it with other known pharmacophores to produce novel molecules with potentially synergistic or improved activities. mdpi.comresearchgate.net This approach has led to the creation of numerous quinoline-based hybrids with enhanced anticancer, antimicrobial, or anti-inflammatory properties. biointerfaceresearch.comnih.gov The core structure of this compound can serve as the foundation for creating new hybrids. By treating the existing phenyl or quinoline moieties as points for chemical modification, diverse pharmacophoric groups can be attached. This strategy aims to overcome drug resistance, improve target selectivity, and reduce side effects. nih.gov

Table 2: Examples of Pharmacophores Hybridized with the Quinoline Core

PharmacophoreResulting Hybrid ClassAssociated Biological ActivityRelevant Citations
Chalcone Quinoline-Chalcone HybridsAnticancer, Anti-inflammatory biointerfaceresearch.commdpi.com
Sulfonamide Quinoline-Sulfonamide HybridsAnticancer, Antibacterial nih.gov
Coumarin Quinoline-Coumarin HybridsAnticancer researchgate.net
Thiazole Quinoline-Thiazole HybridsAnticancer (EGFR inhibitors), Antimicrobial researchgate.netresearchgate.net
Hydrazone Quinoline-Hydrazone HybridsAntimicrobial, Anticancer, Antileishmanial rsc.orgresearchgate.net
Oxazole Quinoline-Oxazole HybridsAnticancer researchgate.net

Interdisciplinary Research Opportunities

The versatility of the quinoline scaffold extends beyond medicinal chemistry, opening doors for interdisciplinary research. mdpi.com Quinoline derivatives are utilized in materials science as dyes, in electronics, and in agriculture as pesticides. jddtonline.infomdpi.com The compound this compound, with its extended π-conjugated system and potential for fluorescence, could be investigated for applications in molecular imaging or as a component in smart materials. Its synthesis and the synthesis of its analogs can be achieved through various established methods, including environmentally friendly or "green" chemistry approaches, which is a research area of growing importance. nih.govresearchgate.net The unique combination of a rigid aromatic core and a flexible side chain could also be exploited in the field of coordination chemistry to create novel metal complexes with catalytic or therapeutic properties. researchgate.net

Integration with Materials Science for Functional Applications (e.g., optoelectronics)

Quinoline derivatives, particularly those with diaryl substructures, are of growing interest in the field of materials science due to their unique photophysical properties. mdpi.com While specific research on this compound is not extensively documented, the characteristics of analogous compounds suggest its potential for integration into functional materials, especially in optoelectronics.

The extended π-conjugated system of the diarylquinoline core is a key feature that can be exploited for optoelectronic applications. This conjugation influences the material's ability to absorb and emit light, making it a candidate for use in organic light-emitting diodes (OLEDs). For instance, a study on a bisquinoline oligophenylene derivative demonstrated its potential as an electroluminescent material in an OLED device, exhibiting significant luminance. researchgate.net The presence of a methoxyethoxy group on the phenyl ring of this compound could further modulate these electronic properties, potentially enhancing solubility and processability for device fabrication.

The inherent fluorescence of many quinoline derivatives is another critical property. The substitution pattern on the quinoline and phenyl rings can be tuned to achieve desired emission colors and quantum yields. This tunability is crucial for developing new fluorescent probes and sensors. The structural similarity to other diarylquinolines that have found applications in functional material chemistry suggests that this compound could be a valuable building block for creating novel materials with tailored optical and electronic properties. mdpi.com

Table 1: Potential Optoelectronic Applications of Quinoline Derivatives

Application AreaRelevant Properties of Quinoline DerivativesPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs) Electroluminescence, tunable emission spectra, charge transport capabilities.As an emissive layer material or a host for dopants. The methoxyethoxy group may improve film morphology.
Organic Photovoltaics (OPVs) Broad absorption spectra, good electron/hole mobility.As a donor or acceptor material in the active layer of solar cells.
Fluorescent Sensors High fluorescence quantum yield, sensitivity to environmental changes (e.g., pH, metal ions).As a fluorescent probe for detecting specific analytes.
Non-linear Optics Large second-order or third-order optical nonlinearities.In the development of materials for optical switching and frequency conversion.

Potential in Advanced Analytical Method Development (e.g., as a standard or reference)

In analytical chemistry, well-characterized and stable compounds are essential for method development and validation. Quinoline itself is available as an analytical standard and is suitable for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.com

Given its defined structure, this compound could potentially serve as a reference compound in the development of new analytical methods for the quantification of related quinoline-based compounds. This is particularly relevant in drug discovery and development, where accurate measurement of novel chemical entities is paramount.

Its utility as a standard would depend on its purity, stability, and chromatographic behavior. For instance, in the quality control of pharmaceuticals, a stable reference standard is necessary to ensure the identity and purity of the active pharmaceutical ingredient. The development of a certified reference material for this compound would enable its use in validating analytical procedures for a class of diarylquinoline compounds.

Table 2: Suitability of Quinoline as an Analytical Standard

PropertyValue/SuitabilityReference
Assay (GC) ≥98.0% sigmaaldrich.com
Technique Suitability HPLC, Gas Chromatography (GC) sigmaaldrich.com
Boiling Point 237 °C (lit.) sigmaaldrich.com
Melting Point -17 - -13 °C (lit.) sigmaaldrich.com
Density 1.093 g/mL at 25 °C (lit.) sigmaaldrich.com

Challenges and Prospects in Quinoline Chemistry

The synthesis and modification of quinoline derivatives present both challenges and opportunities for chemists. Advances in synthetic methodologies and the integration of computational tools are paving the way for the creation of novel quinoline-based molecules with enhanced properties.

Addressing Synthetic Efficiency and Sustainability

Traditional methods for quinoline synthesis often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. researchgate.net These drawbacks have spurred the development of greener and more efficient synthetic routes. ijpsjournal.comeurekaselect.com Key areas of focus include:

Catalysis: The use of transition-metal catalysts, such as those based on palladium, rhodium, and copper, has enabled more efficient and selective C-H bond activation and annulation reactions to form the quinoline core. mdpi.com However, the cost and toxicity of some of these metals are driving research towards more sustainable alternatives like iron and copper catalysts. ijpsjournal.com

Green Chemistry Principles: The application of green chemistry principles, such as atom economy, waste minimization, and the use of renewable feedstocks, is becoming increasingly important. ijpsjournal.comnumberanalytics.com Methodologies like microwave-assisted synthesis, solvent-free reactions, and the use of environmentally benign catalysts are being actively explored to enhance the sustainability of quinoline production. researchgate.netijpsjournal.comnumberanalytics.com

Process Intensification: Techniques like continuous flow chemistry are being investigated to improve reaction efficiency, safety, and scalability while minimizing waste compared to traditional batch processes. ijpsjournal.com

Despite these advancements, challenges remain in terms of substrate scope, scalability, and cost-effectiveness, particularly for the synthesis of complex polysubstituted quinolines. mdpi.com

Computational Approaches to Guide Future Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a way to accelerate the design and discovery of new molecules. springernature.commdpi.com For quinoline derivatives, computational approaches can be used to:

Predict Properties: Methods like Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) can be used to build models that correlate the chemical structure of quinoline derivatives with their biological activity or material properties. mdpi.comnih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates.

Understand Interactions: Molecular docking and molecular dynamics simulations can provide insights into how quinoline derivatives interact with biological targets, such as enzymes or receptors, at the atomic level. mdpi.comnih.gov This understanding is crucial for rational drug design.

Guide Synthesis: Computational tools can help in designing more efficient synthetic routes by modeling reaction mechanisms and predicting the outcomes of different reaction conditions. mdpi.com

The integration of computational modeling with experimental synthesis and testing creates a powerful workflow for the development of novel quinoline-based compounds with desired functionalities. mdpi.com This synergy is expected to drive future discoveries in both medicine and materials science.

Q & A

Q. What are the common synthetic routes for 6-[4-(2-methoxyethoxy)phenyl]quinoline?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the methoxyethoxy group can be introduced via alkylation of a phenolic intermediate using 2-methoxyethyl halides under basic conditions (e.g., potassium carbonate in DMF) . Alternatively, Suzuki-Miyaura coupling may be employed to attach the substituted phenyl group to the quinoline core using palladium catalysts . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar quinolines (e.g., 7-(2-ethoxyethoxy)quinoline), wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/particulates (CLP classification: Acute Toxicity Category 4 for oral/dermal/inhalation exposure) . In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention . Store in a cool, dry place away from oxidizers .

Q. How can the purity and structure of this compound be validated?

Use a combination of analytical techniques:

  • HPLC : C18 reverse-phase column with UV detection at 254 nm to assess purity (>95% typically required) .
  • NMR : Confirm substituent positions via 1^1H and 13^{13}C NMR. The methoxyethoxy group will show characteristic peaks at δ 3.3–3.8 ppm (OCH2_2CH2_2O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the molecular formula .

Advanced Research Questions

Q. How can contradictory bioactivity data for quinoline derivatives be resolved?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions (e.g., cell line specificity) or impurities. To address this:

  • Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Perform dose-response curves to calculate IC50_{50} values under controlled oxygen/pH conditions .
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems for coupling reactions to reduce side products .
  • Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve reaction efficiency .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and scalability (reported to increase yields by 15–20% in similar quinoline syntheses) .

Q. How do computational studies support the design of derivatives with enhanced binding affinity?

  • Molecular Docking : Use AutoDock Vina to model interactions between the methoxyethoxy group and target proteins (e.g., BTK inhibitors). Focus on hydrogen bonding with residues like Lys430 .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • MD Simulations : Run 100-ns trajectories to assess stability of quinoline-protein complexes in physiological conditions .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Use co-solvents like DMSO (≤0.1% final concentration) to maintain compound stability .
  • Synthesize water-soluble prodrugs (e.g., phosphate esters) that hydrolyze under physiological conditions .
  • Employ nanoformulation techniques (e.g., liposomal encapsulation) to enhance bioavailability .

Q. What are the best practices for reconciling conflicting spectral data in structural elucidation?

  • 2D NMR : Perform HSQC and HMBC to resolve overlapping signals from aromatic protons .
  • X-ray Crystallography : Obtain single crystals via slow evaporation (e.g., acetone/chloroform mixtures) to unambiguously confirm stereochemistry .
  • Cross-Validation : Compare experimental data with simulated spectra from DFT calculations (e.g., Gaussian 16) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.